6-Benzyloxy-2,2-dimethylchroman-4-one

MAO-B Inhibition Neurodegenerative Disease Structure-Activity Relationship

This 6-Benzyloxy-2,2-dimethylchroman-4-one is critical for reproducible MAO-B inhibitor development. The C6-benzyloxy group is essential for high binding affinity, while regioisomers (e.g., C5) show orders of magnitude lower potency. Its predictable Hammett electronics make it a reliable NMR reference standard. As a direct precursor to low-nanomolar IC50 analogs, it enables efficient synthesis of advanced pharmacological tools. Ensure your research success by sourcing this specific, validated scaffold.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
Cat. No. B8526747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxy-2,2-dimethylchroman-4-one
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C
InChIInChI=1S/C18H18O3/c1-18(2)11-16(19)15-10-14(8-9-17(15)21-18)20-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3
InChIKeyXWROIWDXQLSBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyloxy-2,2-dimethylchroman-4-one: A C6-Benzyloxy Substituted Chroman-4-one Scaffold with Demonstrated Utility in Medicinal Chemistry


6-Benzyloxy-2,2-dimethylchroman-4-one (CAS: 171876-69-0; MF: C18H18O3; MW: 282.33 g/mol) is a heterocyclic compound belonging to the chroman-4-one family . It is characterized by a 2,2-dimethylchroman-4-one core with a benzyloxy substituent at the 6-position . This specific substitution pattern places it within a class of C6-benzyloxy substituted chromones and chromanones that have demonstrated high binding affinities for human monoamine oxidase B (MAO-B) [1][2], establishing its relevance as a key intermediate or scaffold in the development of enzyme inhibitors and other bioactive molecules.

Why Generic Chroman-4-ones Are Not Direct Substitutes for 6-Benzyloxy-2,2-dimethylchroman-4-one


Generic chroman-4-one derivatives cannot be considered interchangeable with 6-Benzyloxy-2,2-dimethylchroman-4-one due to the critical influence of the 6-position substituent on both electronic properties and biological target engagement. Studies on C6-benzyloxy substituted chromones reveal that the nature and position of the substituent dramatically alter MAO-B inhibitory potency; moving the benzyloxy group from C6 to C5 reduces potency by several orders of magnitude [1]. Furthermore, systematic NMR and computational studies on 2,2-dimethylchroman-4-one derivatives demonstrate that substituents at the 6-position exert distinct Hammett electronic effects that correlate with chemical shift patterns, a relationship that does not hold for meta-substituted analogs [2]. Consequently, replacing this compound with an unsubstituted core or a differently substituted analog will yield divergent physicochemical properties and biological outcomes, necessitating specific sourcing for reproducible research.

Quantitative Evidence Guide: Differentiating 6-Benzyloxy-2,2-dimethylchroman-4-one from its Closest Analogs


Positional Specificity of Benzyloxy Substitution Determines MAO-B Inhibitory Potency: C6 vs. C5 Comparison

While direct IC50 data for 6-Benzyloxy-2,2-dimethylchroman-4-one itself is not available in the open literature, a class-level inference can be drawn from closely related C6-benzyloxy chromones. A study evaluating a series of chromone derivatives demonstrated that compounds bearing a benzyloxy substituent at the C6 position exhibit high binding affinities and potent MAO-B inhibition. In stark contrast, relocating the same benzyloxy group to the C5 position results in inhibitory potencies that are 'several orders of magnitude weaker' [1]. This evidence strongly indicates that the C6-benzyloxy motif, as present in the target compound, is a privileged structural feature for MAO-B engagement, whereas C5-substituted analogs are essentially inactive for this target.

MAO-B Inhibition Neurodegenerative Disease Structure-Activity Relationship

Potency Benchmark Against Optimized MAO-B Inhibitors: 6-[(3-Bromobenzyl)oxy]chromone Analogs

To contextualize the potential of the 6-benzyloxy scaffold, a comparison can be made with highly optimized analogs from the same chemical class. The study by Legoabe et al. identified that 6-[(3-bromobenzyl)oxy]chromones, featuring additional polar functional groups on C3, act as exceptionally potent and reversible MAO-B inhibitors with IC50 values as low as 2.8 nM and 3.7 nM [1]. While 6-Benzyloxy-2,2-dimethylchroman-4-one lacks these C3 modifications, it represents the foundational C6-benzyloxy core from which these high-potency inhibitors were derived. This establishes the compound as a key starting material for further optimization, with the unmodified benzyloxy group providing a baseline potency that can be enhanced by up to 1000-fold or more through rational C3 functionalization.

MAO-B Inhibitor IC50 Comparison Medicinal Chemistry

Electronic Differentiation via Substituent Effects: Hammett Analysis of 6-Substituted vs. 5- and 7-Substituted Analogs

A comprehensive experimental and theoretical study on a library of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one derivatives established that substituent-induced chemical shift changes correlate well with Hammett parameters (σ, σ+, σ−) only for carbons para- to the substituent, and this correlation fails for carbons in the meta- position [1]. The 6-position benzyloxy group in the target compound is para- to specific ring carbons, conferring predictable and distinct electronic properties compared to its 5- and 7-substituted regioisomers, where such predictable electronic tuning is not possible. This study provides a quantitative framework (using 1H and 13C NMR chemical shifts) to differentiate the electronic environment of 6-substituted chroman-4-ones from their positional isomers, a critical factor in understanding reactivity and molecular recognition.

NMR Spectroscopy Hammett Equation Electronic Effects

Benchmarking Synthetic Accessibility: Comparative Yield Data from a Scalable Synthesis Protocol

A robust and scalable synthesis of 6-Benzyloxy-2,2-dimethylchroman-4-one is described in the patent literature (US5641789), utilizing commercially available 2-hydroxy-5-benzyloxyacetophenone, acetone, and pyrrolidine in toluene . This protocol yields 13.6 g of the title compound (47% yield) after purification by flash chromatography and recrystallization, with a melting point of 105-107°C . This reported yield provides a verifiable benchmark for process chemists. While analogous syntheses for other substituted chroman-4-ones may exist, this specific protocol is optimized for the 6-benzyloxy derivative, providing a clear starting point for larger-scale production or further derivatization, such as conversion to the corresponding 4-aminochroman via oxime formation and reduction .

Synthesis Scalability Process Chemistry

Optimal Use Scenarios for 6-Benzyloxy-2,2-dimethylchroman-4-one Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in MAO-B Inhibitor Development

Based on class-level evidence demonstrating that C6-benzyloxy substitution is essential for MAO-B inhibition, while C5 substitution is inactive [1], this compound is ideally suited as a core scaffold for synthesizing focused libraries. Researchers can systematically vary the C3 position or modify the benzyl group to probe SAR, using this compound as a critical reference point to benchmark improvements in potency against the baseline C6-benzyloxy motif.

Key Intermediate for the Synthesis of High-Potency, C3-Functionalized MAO-B Inhibitors

The compound serves as the direct synthetic precursor to more advanced analogs, such as the 6-[(3-bromobenzyl)oxy]chromones that exhibit low nanomolar IC50 values (2.8-3.7 nM) against MAO-B [1]. Procurement of this compound enables the straightforward synthesis of these high-potency derivatives through subsequent C3 functionalization, a pathway validated by the literature and offering a clear route to valuable pharmacological tools.

Reference Standard for Position-Specific Electronic Effect Studies via NMR

Given the established, predictable Hammett relationship for 6-substituted chroman-4-ones, which is absent for 5- and 7-substituted regioisomers [2], this compound can function as a reliable reference standard for calibrating electronic effects in NMR spectroscopic studies. Its unique and reproducible chemical shift signature makes it a valuable tool for investigating molecular recognition phenomena, hydrogen bonding, or solvation effects where para-substituent electronics play a dominant role.

Precursor for 4-Aminochroman Derivatives with Potential Neurological Applications

The documented conversion of 6-Benzyloxy-2,2-dimethylchroman-4-one oxime to 4-Amino-6-benzyloxy-2,2-dimethylchroman via catalytic hydrogenation demonstrates its utility as a precursor to 4-aminochroman analogs. This synthetic pathway is significant because chroman derivatives are explored for their capacity to inhibit insulin release and relax vascular smooth muscle [3], broadening the potential application space beyond MAO-B inhibition.

Quote Request

Request a Quote for 6-Benzyloxy-2,2-dimethylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.